molecular formula C12H16O6 B14163080 Phenyl-D-galactopyranoside CAS No. 56390-15-9

Phenyl-D-galactopyranoside

Cat. No.: B14163080
CAS No.: 56390-15-9
M. Wt: 256.25 g/mol
InChI Key: NEZJDVYDSZTRFS-SCWFEDMQSA-N
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Description

Phenyl-D-galactopyranoside is a substituted galactoside, a type of carbohydrate derivative where a phenyl group is attached to the galactose molecule. This compound is known for its role in various biochemical processes and its applications in scientific research. It is often used as a substrate in enzymatic reactions, particularly those involving β-galactosidase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl-D-galactopyranoside can be synthesized through the glycosylation of galactose with phenol. The reaction typically involves the use of a glycosyl donor, such as a galactosyl bromide, and a glycosyl acceptor, such as phenol, in the presence of a catalyst like silver carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: In industrial settings, the production of this compound may involve enzymatic synthesis using β-galactosidase. This method is advantageous due to its specificity and mild reaction conditions. The enzyme catalyzes the transfer of the galactose moiety from a donor substrate, such as lactose, to phenol, forming this compound .

Chemical Reactions Analysis

Types of Reactions: Phenyl-D-galactopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Phenyl-D-galactopyranoside exerts its effects primarily through its interaction with β-galactosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing galactose and phenol. This reaction is crucial in various biological processes, including the metabolism of galactose-containing compounds . The molecular targets involved in this mechanism include the active site residues of β-galactosidase, which facilitate the cleavage of the glycosidic bond .

Properties

CAS No.

56390-15-9

Molecular Formula

C12H16O6

Molecular Weight

256.25 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol

InChI

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12?/m1/s1

InChI Key

NEZJDVYDSZTRFS-SCWFEDMQSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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